2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a cyclopropyl group, a pyrazin-2-yloxy moiety, and a pyrrolidin-1-yl group
Preparation Methods
The synthesis of 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps One common synthetic route starts with the preparation of the pyrazin-2-yloxy intermediate, which is then coupled with a pyrrolidine derivativeReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazin-2-yloxy moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone can be compared with similar compounds such as:
3-(1H-Pyrazol-4-yloxy)pyrazin-2-amine: This compound also features a pyrazin-2-yloxy moiety but differs in its overall structure and biological activity.
Pyrrolopyrazine derivatives: These compounds share the pyrrole and pyrazine rings but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(7-10-1-2-10)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,8,10-11H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBQHMGFDZXOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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